![molecular formula C21H23N3O3S2 B2403817 2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-propylacetamide CAS No. 950420-78-7](/img/structure/B2403817.png)
2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(phenylsulfonyl)-2-(p-tolyl)-1H-imidazol-5-yl)thio)-N-propylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies and is currently being investigated for its potential use in different fields.
Scientific Research Applications
Synthesis and Antimicrobial Activity : A study focused on the synthesis of derivatives of this compound, highlighting their antimicrobial properties. It was found that these compounds displayed good antimicrobial activity, with some showing high activity towards specific strains (Fahim & Ismael, 2019).
Antiarthritic and Analgesic Potential : Another research synthesized a series of similar compounds and evaluated them as antiinflammatory and analgesic agents. Some analogues in this series were found to be more potent than known drugs like phenylbutazone and indomethacin (Sharpe et al., 1985).
Antioxidant Activity : Derivatives of this compound were prepared and tested for their antioxidant activity. One specific derivative showed excellent antioxidant activity, surpassing that of the standard Ascorbic acid (Talapuru et al., 2014).
Antibacterial Study of Derivatives : A study synthesized N-substituted derivatives and conducted an antibacterial study. The compounds exhibited moderate to talented activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Glutaminase Inhibition for Cancer Therapy : Research on Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to this compound, indicated their role as potent and selective allosteric inhibitors of kidney-type glutaminase. This has implications in cancer therapy, as one of the analogs showed potency in inhibiting the growth of human lymphoma B cells (Shukla et al., 2012).
Anticancer Properties : A research synthesized derivatives and evaluated them for their anticancer activities. Selected compounds exhibited reasonable activity against various cancer cell lines, particularly effective against melanoma-type cell lines (Duran & Demirayak, 2012).
Antimicrobial and Antifungal Agents : New heterocyclic compounds incorporating sulfamoyl moiety were synthesized, aimed for use as antimicrobial agents. These compounds showed promising antibacterial and antifungal activities (Darwish et al., 2014).
properties
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-propylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-3-13-22-18(25)14-28-20-21(29(26,27)17-7-5-4-6-8-17)24-19(23-20)16-11-9-15(2)10-12-16/h4-12H,3,13-14H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWHMICYVCVBTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.